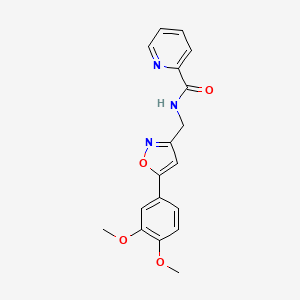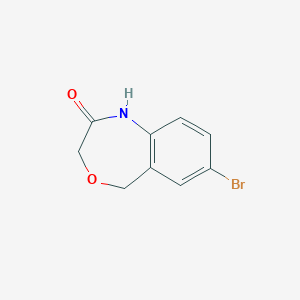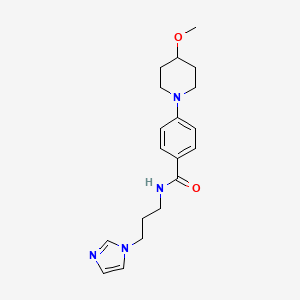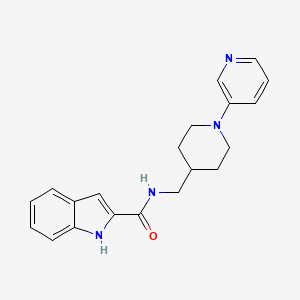
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives like “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide” often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide” can be represented by the InChI code: 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
- Application: A study demonstrated that derivatives of picolinamide, specifically substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibit moderate to good antituberculosis activity. Among the tested compounds, certain derivatives were found to be highly active against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Jadhav et al., 2016).
Molecular Interaction Studies
- Application: The molecular interactions of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with CB1 cannabinoid receptors were studied. This research provides insights into the steric binding interactions of picolinamide derivatives with receptors, which is crucial for drug design (Shim et al., 2002).
Electronic and Bonding Properties
- Application: Research on mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide explored their electronic and bonding properties. This study contributes to the understanding of the structural and electronic characteristics of metal complexes involving picolinamide, which is important in materials science and catalysis (Wu & Su, 1997).
Radiosynthesis and Evaluation in PET Imaging
- Application: Derivatives of picolinamide, such as N-(3-chlorophenyl)-2-picolinamide, were synthesized for use in positron emission tomography (PET) imaging. This research contributes to the development of novel radioligands for brain imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (Kil et al., 2014).
Catalysis Research
- Application: Picolinamide was used in the study of oxidation of CH2 groups bound to organic and organometallic compounds. This research highlights the role of picolinamide in facilitating catalytic transformations, which is significant in the field of organic synthesis and catalysis (Dolui et al., 2019).
Development of Fluorescence Sensors
- Application: Picolinamide-based ligands were developed as off-on switch fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+. This research is important for environmental monitoring and medical diagnostics (Kiani et al., 2020).
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-7-6-12(9-17(15)24-2)16-10-13(21-25-16)11-20-18(22)14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVRSJCCMMHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2451025.png)
![5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride](/img/structure/B2451026.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)
![Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2451035.png)


![3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2451040.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451041.png)
![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B2451047.png)
![5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2451048.png)